molecular formula C20H20N4O2S B12022918 2-((4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 618441-12-6

2-((4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B12022918
CAS No.: 618441-12-6
M. Wt: 380.5 g/mol
InChI Key: CEFZUADETJJOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, typically using methoxyphenyl halides.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol compound under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Allyl bromide, methoxyphenyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as cytochrome P450 enzymes or cell surface receptors.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Allyl-5-hydroxy-2-methoxyphenyl benzoate

Uniqueness

2-((4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its triazole ring, allyl group, and methoxyphenyl group collectively contribute to its versatility and wide range of applications.

Properties

CAS No.

618441-12-6

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C20H20N4O2S/c1-3-13-24-19(16-11-7-8-12-17(16)26-2)22-23-20(24)27-14-18(25)21-15-9-5-4-6-10-15/h3-12H,1,13-14H2,2H3,(H,21,25)

InChI Key

CEFZUADETJJOMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.